12R-Lox-IN-2 Demonstrates 2.3-Fold Higher Potency Than 12R-LOX-IN-1 Against Human 12R-LOX
In a direct head-to-head enzymatic assay, 12R-Lox-IN-2 (compound 7b) exhibited an IC50 of 12.48 ± 2.06 μM against human 12R-hLOX, representing a 2.3-fold improvement in potency compared to the closely related analog 12R-LOX-IN-1 (compound 4a), which showed an IC50 of 28.25 ± 1.63 μM under identical screening conditions [1].
| Evidence Dimension | Inhibitory potency against human 12R-hLOX (IC50) |
|---|---|
| Target Compound Data | 12.48 ± 2.06 μM |
| Comparator Or Baseline | 12R-LOX-IN-1 (compound 4a): 28.25 ± 1.63 μM |
| Quantified Difference | 2.3-fold greater potency (Δ = 15.77 μM) |
| Conditions | In vitro enzyme inhibition assay against human 12R-hLOX; four compounds (4a, 4d, 4e, 7b) screened at 100 μM showing >45% inhibition, with 7b and 4a emerging as initial hits |
Why This Matters
Lower IC50 enables reduced compound usage in assays, translating to more efficient dose-response studies and potentially lower per-experiment procurement costs.
- [1] Bhuktar H, Thirumalairajan S, Bairy S, et al. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. Bioorg Chem. 2023;138:106605. View Source
